ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate is a complex organic compound that features a pyrazole ring, a thiophene ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of the pyrazole ring, the thiophene ring, and the subsequent coupling of these rings with the phenyl group. Common reagents used in these reactions include hydrazine, acyl chlorides, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and thiophene rings
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action for ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenylthiophene-3-carboxylate involves its interaction with various molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate: shares similarities with other pyrazole and thiophene derivatives, such as:
Uniqueness
The presence of both a pyrazole and a thiophene ring in the same molecule provides a versatile scaffold for further functionalization and study .
Properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4g/mol |
IUPAC Name |
ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H17N3O3S/c1-3-24-18(23)13-11-15(12-7-5-4-6-8-12)25-17(13)20-16(22)14-9-10-19-21(14)2/h4-11H,3H2,1-2H3,(H,20,22) |
InChI Key |
GZHRHGUINASBAO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=NN3C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=NN3C |
Origin of Product |
United States |
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